Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
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Overview
Description
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is a complex organic compound characterized by the presence of dichloro, trifluoromethyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for further research in drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating certain diseases and conditions, particularly those involving microbial infections .
Industry
Industrially, Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Similar in structure but lacks the trifluoromethyl and thiadiazolyl groups.
N-[Dichloro(methyl)silylmethyl]acetamides: Contains dichloro and methyl groups but differs in the presence of silyl groups[][12].
Uniqueness
The uniqueness of Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- lies in its combination of dichloro, trifluoromethyl, and thiadiazolyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4Cl2F3N3OS |
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Molecular Weight |
294.08 g/mol |
IUPAC Name |
2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H4Cl2F3N3OS/c1-14(3(15)2(7)8)5-13-12-4(16-5)6(9,10)11/h2H,1H3 |
InChI Key |
YVNLFFJUUMUREF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NN=C(S1)C(F)(F)F)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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